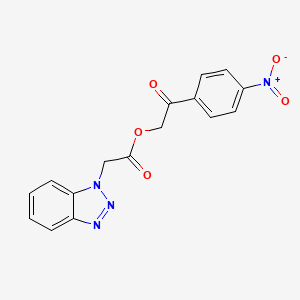
2-(4-nitrophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-NITROPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields such as chemistry, biology, and materials science. The presence of both nitrophenyl and benzotriazole moieties in the molecule suggests potential utility in photostabilization, corrosion inhibition, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE typically involves the following steps:
Formation of the Benzotriazole Moiety: Benzotriazole is synthesized from o-phenylenediamine and sodium nitrite in acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced to the phenyl ring via nitration using a mixture of concentrated sulfuric acid and nitric acid.
Esterification: The final step involves the esterification of the nitrophenyl and benzotriazole moieties using appropriate reagents such as acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products Formed
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Benzotriazoles: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Photostabilizers: Used in polymers to prevent degradation from UV light.
Corrosion Inhibitors: Protect metals from corrosion in harsh environments.
Biology
Enzyme Inhibitors: Potential use in inhibiting specific enzymes in biochemical pathways.
Drug Development: Investigated for potential therapeutic properties.
Medicine
Antimicrobial Agents: Studied for their ability to inhibit the growth of bacteria and fungi.
Cancer Research: Potential use in targeting cancer cells.
Industry
Materials Science: Used in the development of advanced materials with specific properties.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE involves its interaction with molecular targets such as enzymes, receptors, or cellular components. The nitrophenyl group can participate in electron transfer reactions, while the benzotriazole moiety can interact with metal ions or other nucleophiles, leading to various biological and chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Nitrophenyl)-2-oxoethyl 1H-1,2,3-benzotriazole
- 2-(4-Nitrophenyl)-2-oxoethyl 1H-1,2,3-benzotriazol-1-ylacetate
Uniqueness
The unique combination of the nitrophenyl and benzotriazole moieties in 2-(4-NITROPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE provides distinct chemical and biological properties that are not observed in other similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C16H12N4O5 |
|---|---|
Peso molecular |
340.29 g/mol |
Nombre IUPAC |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(benzotriazol-1-yl)acetate |
InChI |
InChI=1S/C16H12N4O5/c21-15(11-5-7-12(8-6-11)20(23)24)10-25-16(22)9-19-14-4-2-1-3-13(14)17-18-19/h1-8H,9-10H2 |
Clave InChI |
SXRLXEONSCZADL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=NN2CC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12024962.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024964.png)
![N-(2-methoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12024976.png)


![[4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate](/img/structure/B12025003.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12025005.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12025013.png)

![3-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12025042.png)
